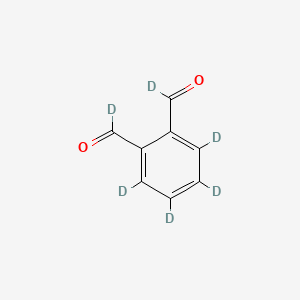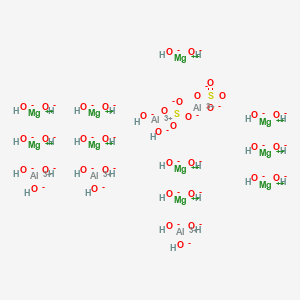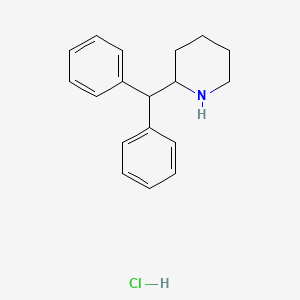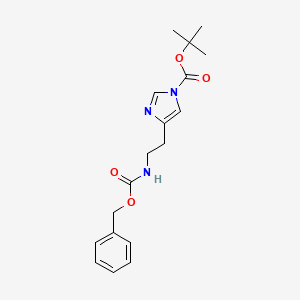
N-Boc N-Carboxybenzyl Histamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc N-Carboxybenzyl Histamine is a compound that features both tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc N-Carboxybenzyl Histamine typically involves the protection of histamine’s amine groups. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The carboxybenzyl group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. The reactions are generally carried out in anhydrous solvents like dichloromethane or tetrahydrofuran to avoid hydrolysis of the protecting groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc N-Carboxybenzyl Histamine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid, while the Cbz group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Substitution Reactions: The protected amine groups can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal; Pd-C and hydrogen for Cbz removal.
Substitution: Various acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
The major products formed from these reactions are the deprotected histamine or its derivatives, which can be further functionalized for various applications.
Wissenschaftliche Forschungsanwendungen
N-Boc N-Carboxybenzyl Histamine is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of histamine receptors and their role in physiological processes.
Medicine: As a precursor in the development of histamine-related drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of N-Boc N-Carboxybenzyl Histamine primarily involves its role as a protected intermediate. The Boc and Cbz groups protect the amine functionalities, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amine groups can interact with biological targets such as histamine receptors, influencing various physiological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc Histamine: Contains only the Boc protecting group.
N-Cbz Histamine: Contains only the Cbz protecting group.
Fmoc Histamine: Contains the fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
N-Boc N-Carboxybenzyl Histamine is unique due to the dual protection of its amine groups, offering greater versatility in synthetic applications. The combination of Boc and Cbz groups allows for orthogonal protection strategies, enabling selective deprotection under different conditions .
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-(phenylmethoxycarbonylamino)ethyl]imidazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-11-15(20-13-21)9-10-19-16(22)24-12-14-7-5-4-6-8-14/h4-8,11,13H,9-10,12H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPSJGZHUJQSBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CCNC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

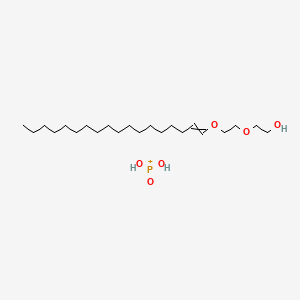
![2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol](/img/structure/B590394.png)
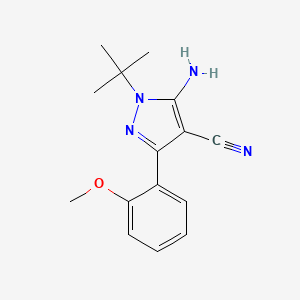
![2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol](/img/structure/B590397.png)
![Cyclopropa[2,3]pyrrolo[1,2-A]pyrazine](/img/structure/B590398.png)

![4-[3-(4-Hydroxyphenylethylamino)butyl]phenol](/img/structure/B590400.png)
![4-[3-[Bis[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol](/img/structure/B590402.png)
